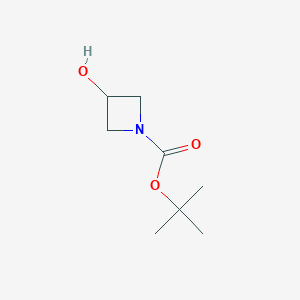

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a protected azetidine derivative widely used in medicinal chemistry and organic synthesis. Its structure features a four-membered azetidine ring with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic manipulations, while the hydroxyl group serves as a handle for further functionalization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 3-hydroxyazetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 3-hydroxyazetidine in the presence of a base such as triethylamine . The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and to ensure high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency . The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various esters and ethers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of JAK Inhibitors

One prominent application is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. The compound can be converted into tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate in the production of these inhibitors . This transformation highlights its utility in developing therapeutics that modulate immune responses.

Retinol Binding Protein Antagonists

Research has indicated that derivatives of this compound can act as antagonists to retinol binding protein (RBP), which plays a significant role in retinoid transport and metabolism . Compounds designed from this framework have shown promise in reducing lipofuscin accumulation in retinal diseases, suggesting potential applications in ophthalmology.

Organic Synthesis

This compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives.

Green Synthesis Methods

Recent studies have focused on green synthetic methodologies involving this compound. For instance, a green and facile synthesis approach has been developed that utilizes this compound as a precursor for producing quaternary heterocycles . This method emphasizes environmentally friendly practices while maintaining high yields, showcasing its potential for industrial applications.

Building Block for Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to modify its structure for specific applications, including the development of novel pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these reactions depend on the specific application and conditions .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Synthesis : Common routes include hydrolysis of tert-butyl 3-iodoazetidine-1-carboxylate (via potassium acetate/DMSO) or oxidation of 1-benzhydrylazetidin-3-ol hydrochloride followed by Boc protection, yielding 90.8% product .

- Physical State : Colorless oil that solidifies at ambient temperature; ¹H NMR (CDCl₃): δ 4.56 (m, 1H), 4.13 (m, 2H), 3.81 (m, 2H), 1.43 (s, 9H) .

Reactivity and Functionalization

- Hydroxyl Group : In the parent compound, the -OH group is oxidized to a ketone (tert-butyl 3-oxoazetidine-1-carboxylate) using TEMPO/NaClO . This contrasts with bromo derivatives, where -Br facilitates Suzuki couplings or SN2 reactions .

- Amino and Hydroxymethyl Groups: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate can undergo acylation or alkylation at the -NH₂ and -CH₂OH sites, making it versatile for drug discovery .

Stability and Handling

- Thermal Stability : The parent compound remains stable under inert atmospheres but may decompose upon prolonged exposure to moisture due to Boc group lability .

- Light Sensitivity : Bromo derivatives (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) are light-sensitive and require storage in amber vials .

Actividad Biológica

Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS No. 141699-55-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, synthesis, and relevant studies that highlight its significance in research.

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight: 173.21 g/mol

- Melting Point: 42–44 °C

- Log P (octanol/water partition coefficient): 0.27 (indicating moderate lipophilicity)

- Solubility: Generally soluble in organic solvents.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in relation to its role as a biochemical reagent and its potential therapeutic applications.

Research suggests that this compound may interact with various biological targets, influencing metabolic pathways and cellular functions. Its structure allows for potential interactions with enzymes and receptors, which can be pivotal for drug development.

Case Studies and Research Findings

-

Antioxidant Activity:

A study indicated that derivatives of azetidine compounds exhibit significant antioxidant properties. This compound was evaluated for its ability to scavenge free radicals, showing promising results that suggest a potential role in preventing oxidative stress-related diseases . -

Neuroprotective Effects:

In vivo studies have demonstrated that azetidine derivatives can provide neuroprotection in models of neurodegenerative diseases. This compound was included in experiments assessing its efficacy in reducing neuronal damage induced by toxic agents, indicating its potential as a neuroprotective agent . -

Synthesis and Application:

The synthesis of this compound involves multiple steps, often starting from readily available precursors. Its application as a labelling agent in radiolabeling studies has been explored, highlighting its utility in tracking biomolecules within biological systems .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-hydroxyazetidine-1-carboxylate, and what reagents are critical for its preparation?

The synthesis typically involves protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. Key reagents include triethylamine (as a base) and dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0–20°C . For hydroxyl group retention, mild reaction conditions (e.g., avoiding strong acids/bases) are essential to prevent ring-opening or deprotection .

Q. How is this compound characterized, and what analytical methods validate its purity and structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyazetidine structure. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) . Purity ≥95% is typically assessed via HPLC with UV detection .

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and sensitive to acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Monitor for Boc group decomposition (e.g., gas evolution) using TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the Boc group without compromising the azetidine ring’s integrity?

Kinetic control via slow reagent addition at 0°C minimizes exothermic side reactions. Alternatives to DMAP (e.g., 4-pyrrolidinopyridine) may improve selectivity. Post-synthesis, silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) isolates the product while preserving stereochemistry .

Q. What methodologies resolve discrepancies in reported CAS numbers (e.g., 141699-55-0 vs. 1104083-23-9) for this compound derivatives?

Cross-validate using PubChem/SciFinder entries and independent synthesis. For example, 141699-55-0 corresponds to the parent compound, while 1104083-23-9 represents a methyl-substituted analog. Confirm structural assignments via X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. How can regioselective functionalization of the azetidine ring be achieved while retaining the Boc and hydroxy groups?

Use orthogonal protecting groups (e.g., Fmoc for the hydroxyl group) during derivatization. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position requires anhydrous conditions and Pd(PPh₃)₄ as a catalyst . Monitor reaction progress via LC-MS to detect intermediates.

Q. What safety protocols are essential when handling this compound in large-scale reactions?

Conduct reactions in fume hoods with blast shields. Use personal protective equipment (PPE: gloves, goggles, lab coats) and avoid skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting yield data for this compound synthesis across literature sources?

Replicate reported procedures with controlled variables (e.g., solvent purity, humidity). If yields diverge >10%, optimize catalyst loading (DMAP: 0.1–0.3 eq) or switch solvents (e.g., THF instead of dichloromethane). Document reproducibility in triplicate .

Q. What advanced techniques differentiate this compound from its structural analogs (e.g., tert-butyl 3-hydroxyazepane-1-carboxylate)?

Use tandem mass spectrometry (MS/MS) to compare fragmentation patterns. X-ray crystallography or NOESY NMR can resolve ring size (4-membered azetidine vs. 7-membered azepane) .

Q. Analytical and Computational Tools

Q. Which computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Solvent effects (PCM model) improve accuracy for polar aprotic solvents .

Propiedades

IUPAC Name |

tert-butyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRXRQJQQKMFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373546 | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-55-0 | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.